molecular formula C9H14N2O B12968855 (2-(1-Aminopropyl)pyridin-4-yl)methanol

(2-(1-Aminopropyl)pyridin-4-yl)methanol

Cat. No.: B12968855
M. Wt: 166.22 g/mol
InChI Key: NUBJOCGWTSBNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-Aminopropyl)pyridin-4-yl)methanol ( 1270466-71-1) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It belongs to the class of pyridine-methanol derivatives, which are prominent scaffolds in medicinal chemistry and pharmaceutical research . Compounds featuring the pyridine-methanol structure have been identified as key intermediates in the synthesis of substances with calcium channel blocking activity, such as the vasodilator betahistine and the calcium antagonists nifedipine and nisoldipine, which are used in the treatment of conditions like angina . Furthermore, recent scientific literature highlights the significant research interest in pyridin-2(1H)-one and related heteroaromatic compounds for their potent analgesic properties. These compounds are being investigated in structure-activity relationship (SAR) studies to develop new chemical agents that inhibit cutaneous mechanical allodynia, a common symptom of chronic pain, offering potential for novel non-opioid therapeutical approaches . As such, this compound serves as a valuable building block for researchers exploring new pharmacologically active molecules, particularly in the fields of neurology and pain management. It is recommended to store the product at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-(1-aminopropyl)pyridin-4-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3

InChI Key

NUBJOCGWTSBNCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CC(=C1)CO)N

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 2 1 Aminopropyl Pyridin 4 Yl Methanol

Reaction Mechanisms in Pyridine (B92270) Synthesis Pathways

The synthesis of a 2,4-disubstituted pyridine ring, such as the one in (2-(1-Aminopropyl)pyridin-4-yl)methanol, can be achieved through various classical and modern condensation strategies. baranlab.org These methods typically involve the construction of the heterocyclic ring from acyclic precursors. wikipedia.org Key methodologies include the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses, each proceeding through distinct mechanistic pathways. wikipedia.orgorganic-chemistry.orgdrugfuture.com

The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org The mechanism initiates with the formation of two key intermediates: an enamine from the reaction of one β-ketoester molecule with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction between the aldehyde and the other β-ketoester. organic-chemistry.orgyoutube.com The rate-determining step is the Michael addition of the enamine to the α,β-unsaturated carbonyl. capes.gov.br This is followed by cyclization and dehydration to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. organic-chemistry.orgscribd.com

The Kröhnke pyridine synthesis offers a route to highly functionalized pyridines and involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, using ammonium (B1175870) acetate (B1210297) as the nitrogen source. wikipedia.orgresearchgate.net The mechanism begins with the formation of a 1,5-dicarbonyl intermediate through a Michael-type addition. wikipedia.orgwikipedia.org This intermediate, which is usually not isolated, then reacts with ammonia. The subsequent steps involve the formation of an enamine, cyclization, and elimination of a water molecule and the original pyridine group to yield the final substituted pyridine. wikipedia.org This method has proven versatile for creating a range of substituted pyridines. nih.gov

The Guareschi-Thorpe reaction synthesizes 2-pyridones through the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comquimicaorganica.org A related pathway, sometimes confused with the original, involves cyanoacetamide and a 1,3-diketone. quimicaorganica.orgnih.gov The mechanism is similar in principle to the Hantzsch synthesis, involving condensation and cyclization steps to form the heterocyclic ring. nih.gov An organocatalytic, modified Guareschi-Thorpe protocol has been developed for the synthesis of various fused pyridines. acs.org

Another significant method is the Chichibabin pyridine synthesis , which is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often at high temperatures over a catalyst like alumina (B75360). wikipedia.orgchemistnotes.com The mechanism involves a series of aldol (B89426) condensations, imine formations, and Michael reactions to assemble the pyridine ring. wikipedia.org

Table 1: Comparison of Pyridine Synthesis Mechanisms

Synthesis Method Key Reactants Key Intermediates Mechanistic Highlights
Hantzsch Aldehyde, 2x β-ketoester, Ammonia Enamine, α,β-Unsaturated carbonyl Michael addition followed by cyclization and oxidation. capes.gov.brscribd.com
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate 1,5-Dicarbonyl adduct, Enamine Michael addition, cyclization, and elimination of pyridine. wikipedia.orgresearchgate.net
Guareschi-Thorpe Cyanoacetic ester, β-Dicarbonyl, Ammonia Cyano-substituted intermediates Condensation and cyclization to form 2-pyridones. drugfuture.comnih.gov
Chichibabin Aldehydes/Ketones, Ammonia Imines, Aldol adducts High-temperature condensation over a catalyst. wikipedia.orgchemistnotes.com

Mechanistic Insights into Functional Group Transformations

The chemical reactivity of this compound is dictated by its three key features: the pyridine ring, the primary amino group, and the primary alcohol (hydroxymethyl group). numberanalytics.com Each site can undergo specific transformations.

Reactions involving the Pyridine Nitrogen and Ring: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile, readily forming pyridinium (B92312) salts upon reaction with protic acids or alkylating agents. gcwgandhinagar.com The pyridine ring can be activated towards electrophilic substitution by conversion to a pyridine-N-oxide. gcwgandhinagar.com This N-oxide can then facilitate reactions like hydroxymethylation. For instance, visible-light-induced reactions of pyridine N-oxides with methanol (B129727) can lead to the formation of 2-hydroxymethylpyridines. acs.org A plausible mechanism involves the photo-excited catalyst generating a radical which then reacts with methanol. acs.org

Transformations of the Aminopropyl Group: The primary amino group is nucleophilic and basic. It can be readily alkylated or acylated. A fundamental reaction for introducing an amino group onto a pyridine ring is the Chichibabin amination , which involves the direct reaction of a pyridine with sodium amide to form a 2-aminopyridine (B139424). scientificupdate.comyoutube.com The mechanism is a nucleophilic addition of the amide anion to the C2 position, forming a sigma-complex, which then aromatizes by losing a hydride ion. scientificupdate.com While this reaction forms the amino group on the ring, subsequent alkylation could build the propyl chain. The amino group itself can direct further reactions. For instance, N-aryl-2-aminopyridines can act as directing groups in transition metal-catalyzed C-H activation and cyclization reactions. rsc.org

Transformations of the Hydroxymethyl Group: The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions, such as oxidation to an aldehyde or a carboxylic acid. A classic method to form a hydroxymethyl group on a pyridine ring at the alpha-position (C2) is the Boekelheide reaction . wikipedia.org This reaction is a rearrangement of an α-picoline-N-oxide using an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism involves acyl transfer to the N-oxide oxygen, deprotonation of the methyl group, and a [3.3]-sigmatropic rearrangement, followed by hydrolysis to yield the hydroxymethylpyridine. wikipedia.org

Catalytic Reaction Mechanism Studies

Catalysis plays a crucial role in both the synthesis and functionalization of pyridines like this compound.

Catalysis in Pyridine Ring Synthesis: As mentioned, the Chichibabin synthesis is often conducted in the gas phase over a solid catalyst, such as alumina or silica (B1680970), at high temperatures. wikipedia.org More recently, zeolite-based catalysts have been developed for this process. researchgate.net Organocatalysis has also been applied, for example, in modified Guareschi-Thorpe reactions where chitosan (B1678972) has been used as a heterogeneous catalyst. acs.org

Catalytic Hydrogenation of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. rsc.org This reaction typically requires catalysts such as rhodium, palladium, or platinum under hydrogen pressure. rsc.orgnih.gov Recent studies have focused on developing catalysts that operate under milder conditions. For example, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines at low pressures and temperatures. rsc.org Mechanistic insights suggest that for some substrates, hydrogenation may initiate with hydrogen transfer to the 4th position of the pyridine ring. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an efficient method that avoids acidic additives and operates at ambient temperature and pressure. nih.govacs.org The mechanism involves the reduction of rhodium oxides on the catalyst surface to the active Rh(0) species. nih.govacs.org

Catalysis Involving Functional Groups: The aminopyridine moiety is a valuable ligand and directing group in catalysis. N-aryl-2-aminopyridines readily form stable complexes with transition metals like palladium and rhodium, enabling directed C-H functionalization and the construction of new heterocyclic systems. rsc.org The pyridine nitrogen itself can direct rhodium(III)-catalyzed insertion into a C-H bond to form a rhodacycle intermediate, which can then undergo further reactions. rsc.org Furthermore, 2-aminopyridine derivatives can serve as ligands in titanium complexes for catalytic hydroamination reactions. acs.org

Table 2: Overview of Catalytic Reactions and Mechanisms

Reaction Type Catalyst Example(s) Substrate Moiety Mechanistic Feature
Pyridine Synthesis Alumina (Al₂O₃), Zeolites Acyclic precursors Surface-mediated condensation and cyclization. wikipedia.orgresearchgate.net
Ring Hydrogenation Rhodium Oxide (Rh₂O₃), Rh/C Pyridine Ring Heterogeneous catalysis, reduction to piperidine. rsc.orgacs.org
C-H Annulation Rhodium, Palladium complexes N-Aryl-2-aminopyridine Pyridyl-directed metal insertion to form metallacycle intermediates. rsc.org
Hydroamination Titanium-aminopyridinate complexes Aminoalkenes Metal-catalyzed intramolecular cyclization. acs.org

Coordination Chemistry and Rational Ligand Design with 2 1 Aminopropyl Pyridin 4 Yl Methanol

Characterization of Coordination Sites and Ligand Basicity

The coordination behavior of (2-(1-Aminopropyl)pyridin-4-yl)methanol is dictated by the presence of three potential donor atoms: the pyridine (B92270) ring nitrogen, the nitrogen of the primary amine, and the oxygen of the hydroxyl group. The basicity and steric environment of these sites are crucial in determining the ligand's coordination preferences and the geometry of the resulting metal complexes.

Pyridine Nitrogen, Primary Amine, and Hydroxyl Oxygen Coordination

The pyridine nitrogen is a well-established coordination site, readily forming bonds with a wide range of metal ions. Its sp² hybridization and the lone pair of electrons in the plane of the aromatic ring make it a good σ-donor. The primary amine group, with its sp³ hybridized nitrogen and a lone pair of electrons, is also a strong Lewis base and a common coordination site. The hydroxyl group's oxygen atom, possessing two lone pairs, can act as a third coordination site, although it is generally a weaker donor than the nitrogen atoms. The propensity of the hydroxyl group to coordinate can be enhanced upon deprotonation, forming a more nucleophilic alkoxide.

Multidentate Chelation Topologies and Geometries

The arrangement of the pyridine nitrogen, primary amine, and hydroxyl group allows this compound to act as a multidentate ligand, forming stable chelate rings with a metal center. The flexibility of the aminopropyl side chain enables various chelation modes. For instance, the ligand can act as a bidentate ligand, coordinating through the pyridine nitrogen and the primary amine nitrogen to form a stable six-membered chelate ring. Alternatively, it could coordinate in a tridentate fashion, involving the pyridine nitrogen, the primary amine, and the hydroxyl oxygen, leading to the formation of fused chelate rings. The specific chelation topology and the resulting geometry of the coordination sphere will be influenced by factors such as the nature of the metal ion (size, charge, and preferred coordination number), the reaction conditions, and the presence of counter-ions.

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes is essential to understand their structure and bonding.

Complexes with Transition Metals

Transition metals, with their partially filled d-orbitals, are prime candidates for forming complexes with ligands like this compound. The coordination of the ligand to a transition metal center would result in the formation of coordination compounds with distinct magnetic and electronic properties. The synthesis of such complexes is generally straightforward, often achieved by mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, or sulfates) in a solvent like ethanol, methanol (B129727), or acetonitrile (B52724). Gentle heating may be required to facilitate the reaction.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interaction between this compound and a metal ion.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. Similarly, the N-H stretching and bending vibrations of the primary amine would be altered upon coordination. Changes in the O-H stretching frequency would indicate the involvement of the hydroxyl group in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's conformation upon complexation. Shifts in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.

UV-Visible Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy can reveal information about the d-d electronic transitions, providing insights into the geometry of the coordination sphere and the ligand field strength.

Interactive Data Table: Expected Spectroscopic Shifts Upon Coordination

Functional GroupSpectroscopic TechniqueExpected Change Upon Coordination
Pyridine RingIR SpectroscopyShift of C=N and C=C stretching vibrations to higher wavenumbers.
Primary AmineIR SpectroscopyShift in N-H stretching and bending frequencies.
Hydroxyl GroupIR SpectroscopyBroadening and shifting of the O-H stretching band.
Protons near N-atoms¹H NMR SpectroscopyDownfield or upfield shifts depending on the metal and coordination mode.
Carbons near N-atoms¹³C NMR SpectroscopySignificant shifts in chemical shifts upon coordination.
Transition Metal IonUV-Vis SpectroscopyAppearance of new absorption bands corresponding to d-d transitions and charge transfer bands.

Catalytic Performance of 2 1 Aminopropyl Pyridin 4 Yl Methanol Based Systems

Design Principles for Catalytic Systems

The design of effective catalytic systems is a cornerstone of modern chemistry, aiming to achieve high efficiency, selectivity, and stability. For systems based on pyridine-containing ligands like (2-(1-Aminopropyl)pyridin-4-yl)methanol, several key principles are considered. The electronic properties of the pyridine (B92270) ring, combined with the steric and electronic contributions of its substituents—in this case, an aminopropyl group and a methanol (B129727) moiety—are crucial. These features dictate the ligand's coordination to a metal center and the subsequent reactivity of the resulting complex.

A fundamental design principle involves the synergistic interplay between a metal's d-orbitals and the ligand's sigma-donating and pi-accepting capabilities. The nitrogen atom of the pyridine ring and the amino group can act as strong sigma donors, stabilizing higher oxidation states of the metal. The substituents can also be tailored to create a specific steric environment around the metal, which can influence substrate binding and product release, thereby controlling selectivity.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Complexes formed from ligands such as this compound would be well-suited for a variety of homogeneous catalytic transformations. The solubility of such a ligand and its metal complexes in common organic solvents would be a key factor.

Ruthenium complexes bearing N,N-bidentate ligands derived from pyridines are known to be active in various catalytic reactions. For instance, ruthenium complexes with pyridine-derived aldimine ligands have been successfully employed as pre-catalysts in the transfer hydrogenation of ketones. rsc.org These systems often exhibit good catalytic activity and productivity. rsc.org The design of such homogeneous catalysts often involves creating a "piano-stool" geometry, which has proven effective in many catalytic processes.

Heterogeneous Catalysis Applications

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This approach offers significant advantages in terms of catalyst separation and recycling. A ligand like this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. digitellinc.com The functional groups on the ligand, like the hydroxyl group of the methanol moiety, could serve as anchoring points for covalent attachment to the support.

Magnetically recoverable catalysts represent an advanced form of heterogeneous catalysis, where the catalytic species is supported on magnetic nanoparticles. rsc.org This allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. rsc.org Pyridine derivatives have been incorporated into such systems for various organic transformations. rsc.org

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The structure of the ligand is paramount in dictating the catalytic behavior of its metal complex. For a ligand like this compound, the key structural features include:

The Pyridine Ring: The basicity and pi-system of the pyridine ring influence the electronic environment of the metal center.

The Aminopropyl Group: The nitrogen of the amino group provides an additional coordination site, making the ligand potentially bidentate (N,N-donor). The length and flexibility of the propyl chain create a specific chelate ring size when coordinated to a metal, which affects the stability and reactivity of the complex.

The Methanol Group: The hydroxyl group can participate in hydrogen bonding, potentially influencing substrate orientation or participating directly in the catalytic cycle through proton transfer. It can also be a site for further functionalization.

Chirality: If the aminopropyl group is chiral, it can be used to induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product.

Studies on related systems have shown that modifications to the ligand, such as the introduction of hydroxyl groups on a pyridine-based ligand, can significantly impact the catalytic activity in transfer hydrogenation reactions. nih.gov The position of these functional groups is also critical; for example, a 2-hydroxy group has been shown to be more effective than a 4-hydroxy group in certain ruthenium-catalyzed transfer hydrogenations. nih.gov

Specific Catalytic Transformations

Hydrogenation and its reverse reaction, dehydrogenation, are fundamental transformations in organic synthesis and energy storage. Ruthenium and iridium complexes are particularly well-known for catalyzing these reactions.

Hydrogenation: Ruthenium complexes with pyridine-containing ligands are effective for the hydrogenation of various substrates, including alkenes and ketones. nih.govbohrium.com For instance, ruthenium-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has been reported with high efficiency. nih.gov The mechanism often involves the formation of a metal-hydride species that then transfers to the substrate. nih.gov

Dehydrogenation: The dehydrogenation of formic acid has been extensively studied as a means of hydrogen storage. Iridium complexes with nitrogen-containing ligands have shown unprecedented activity in this reaction, even in aqueous solutions without additives. nih.govnih.gov The mechanism is believed to involve the formation of an iridium-hydride intermediate as the rate-determining step. nih.gov Similarly, ruthenium catalysts are known to be active in the dehydrogenation of ammonia (B1221849) borane. epa.gov

Table 1: Examples of Catalytic Hydrogenation and Dehydrogenation with Pyridine-Type Ligands No specific data is available for this compound. The following table is illustrative of related systems.

Catalyst SystemReaction TypeSubstrateKey FindingsReference
Ru-DTBM-segphosAsymmetric HydrogenationPyridine-pyrroline tri-substituted alkenesHigh efficiency and enantioselectivity. nih.gov
[Cp*Ir(L1)Cl]Cl (L1=2,2'-bi-2-imidazoline)Formic Acid DehydrogenationFormic AcidHigh turnover frequency (TOF) of 487,500 h-1. nih.gov
Ruthenium Pincer ComplexAmmonia Borane DehydrogenationAmmonia BoraneRobust and reusable, functions under air. epa.gov

Manganese complexes are often employed in catalytic oxidation reactions. The ligand plays a crucial role in stabilizing the high-valent manganese species that are typically the active oxidants. Chiral pyridine-containing ligands have been used to achieve enantioselective oxidation of various substrates.

For example, manganese complexes with tetradentate aminopyridine ligands have proven to be versatile catalysts for a range of enantioselective oxidation reactions, including the epoxidation of olefins and the oxidation of C-H bonds. epa.gov These bioinspired catalysts often mimic the function of metalloenzymes. epa.gov The use of hydrogen peroxide as a green oxidant is a common feature of these systems. rsc.org

Table 2: Examples of Catalytic Oxidative Transformations with Pyridine-Type Ligands No specific data is available for this compound. The following table is illustrative of related systems.

Catalyst SystemReaction TypeSubstrateKey FindingsReference
Manganese complex with chiral N4 ligandAsymmetric EpoxidationOlefinsHigh enantioselectivity with H2O2 as oxidant. epa.gov
Manganese(III) complexes with bis(phenolate)carbene ligandAlcohol OxidationSecondary alcoholsGood activity and high selectivity for the ketone product. nih.gov

Theoretical and Computational Investigations of 2 1 Aminopropyl Pyridin 4 Yl Methanol and Its Derivatives

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule dictates its intrinsic properties, including its stability, reactivity, and spectroscopic characteristics. Quantum chemical methods provide powerful tools to probe these features at an atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are routinely employed to determine the ground-state geometry, vibrational frequencies, and various electronic properties of pyridine (B92270) derivatives. researchgate.netnih.gov

For (2-(1-Aminopropyl)pyridin-4-yl)methanol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step. This process involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. The results of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Aminopyridine Derivatives Data is illustrative and based on findings for related compounds.

Parameter Description Typical Calculated Value Range Reference
Total Energy (Hartree) The total electronic energy of the optimized molecule. Varies by molecule scirp.org
Dipole Moment (Debye) A measure of the molecule's overall polarity. 2 - 5 D researchgate.net
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.0 to -7.0 eV scirp.orgscirp.org
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -0.5 to -2.0 eV scirp.orgscirp.org
Energy Gap (ΔE) (eV) The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. 3.5 to 5.0 eV
Chemical Hardness (η) Resistance to change in electron distribution. 1.7 to 2.5 eV scirp.orgscirp.org
Electronegativity (χ) The power to attract electrons. 3.0 to 4.5 eV scirp.orgscirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically involving the nitrogen lone pairs and the π-system. The LUMO would likely be a π* anti-bonding orbital distributed across the pyridine ring. Substituents on the ring can significantly alter the energies of these orbitals, thereby tuning the molecule's electronic properties and reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), offering insights into intermolecular interactions and reactive sites. dergipark.org.tr

Reaction Pathway Elucidation using Computational Methods

Computational chemistry is invaluable for mapping out potential reaction mechanisms, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as its role in a catalytic cycle or its functionalization, DFT can be used to model the entire potential energy surface. nih.gov This involves locating the structures of all reactants, intermediates, products, and, crucially, the transition states that connect them.

A transition state is a first-order saddle point on the energy surface, representing the highest energy point along the minimum energy reaction pathway. Identifying its geometry and performing frequency calculations (which should yield exactly one imaginary frequency) confirms its identity. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). nih.gov Comparing the energy barriers for different possible pathways allows researchers to determine the most likely reaction mechanism. nih.govresearchgate.net For example, in pyridine substitution reactions, DFT calculations can distinguish between associative, dissociative, or interchange mechanisms by calculating the respective energy barriers. nih.gov

This approach allows for the simulation of the catalyst's behavior under various reaction conditions (e.g., temperature, pressure, reactant concentrations). nih.gov Key outputs from microkinetic modeling include the prediction of reaction rates, catalyst turnover frequencies (TOFs), and the identification of rate-determining steps or rate-controlling intermediates. nih.gov This methodology has become an essential tool for the computational design and optimization of homogeneous catalysts, where pyridine-containing ligands are frequently used. nih.govunimi.it

Computational Studies of Metal-Ligand Interactions and Coordination Behavior

The aminopyridine and hydroxymethyl groups make this compound a versatile ligand for coordinating with metal ions. Computational studies are essential for understanding the nature of these metal-ligand bonds and the resulting properties of the metal complex. researchgate.netnih.gov

DFT calculations on metal complexes of this ligand would reveal the preferred coordination geometry (e.g., octahedral, square planar), which is influenced by the metal ion, its oxidation state, and other ligands present. nih.govnih.gov Analysis of the calculated bond lengths and angles provides direct insight into the strength and nature of the coordination. For instance, studies on related aminopyridine complexes have investigated the geometric and electronic structures of complexes with various transition metals like Cu(II), Ni(II), and Zn(II). scirp.orgscirp.orgresearchgate.net

Computational analysis can also differentiate between different bonding modes, such as σ-donation from the nitrogen lone pairs and potential π-backbonding from the metal d-orbitals to the pyridine π* orbitals. acs.orgacs.org The electronic effects of the aminopropyl and hydroxymethyl substituents on the pyridine ring's ability to engage in these interactions can be quantified, providing a deeper understanding of how the ligand tunes the electronic properties of the metal center. acs.org

Predictive Modeling for Material Design

The tailored design of novel materials with specific functionalities is a cornerstone of modern materials science. Predictive modeling, which leverages computational tools to forecast the properties of undiscovered materials, has emerged as a powerful strategy to accelerate the design-synthesis-testing cycle. For molecules like this compound and its derivatives, in silico techniques offer a pathway to explore their potential in various material applications, from electronics to specialized adsorbents, by predicting their behavior before their actual synthesis.

The core of predictive modeling lies in establishing a relationship between a molecule's structure and its macroscopic properties. This is primarily achieved through two synergistic approaches: first-principles quantum mechanical calculations, such as Density Functional Theory (DFT), and data-driven machine learning (ML) models.

Quantum Mechanical Approaches

DFT calculations are employed to solve the electronic structure of a molecule, providing fundamental insights into its geometric and electronic properties. researchgate.net For a molecule like this compound, DFT can be used to optimize its three-dimensional geometry and calculate a host of material-relevant parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter for predicting a material's electronic and optical properties, including its potential as a semiconductor or its color.

Furthermore, DFT is instrumental in predicting the interaction of the molecule with other substances, a key factor in designing sensors or catalysts. For example, studies on pyridine derivatives have used DFT to model their adsorption on surfaces like boron nitride nanotubes or graphene, calculating adsorption energies and identifying the most stable configurations. acs.orgresearchgate.net This approach could be used to screen derivatives of this compound for their potential as chemical sensors, by predicting how modifications to the aminopropyl or methanol (B129727) groups affect binding to a target analyte.

Machine Learning and High-Throughput Screening

While DFT provides high accuracy for individual molecules, it can be computationally expensive for screening large libraries of potential derivatives. This is where machine learning becomes invaluable. medium.comnih.gov An ML-assisted material genome approach can be used to design high-efficiency materials by training models on existing data, either from experiments or from DFT calculations. nih.govacs.org

For a class of compounds like the derivatives of this compound, a virtual library of thousands of related structures could be generated by systematically varying functional groups. A subset of these would be characterized using DFT to create a training dataset. An ML model, such as a neural network or a random forest algorithm, can then be trained on this dataset to learn the structure-property relationships. medium.comdigitellinc.com Once trained, the model can rapidly predict the properties of the entire virtual library, identifying the most promising candidates for a specific application. digitellinc.com

A recent study on pyridine-based polymers demonstrated the power of this approach. Researchers developed ML models to predict the adsorption capacity for perrhenate (B82622) ions, screening 2,450 virtual polymers to identify top-performing candidates, which were subsequently synthesized and validated. nih.govacs.org This paradigm of machine-learning-assisted discovery could be directly applied to derivatives of this compound for applications such as selective ion extraction or gas capture.

Illustrative Data for Material Design

To showcase how predictive modeling can guide material design, the following tables present hypothetical data for a series of derivatives of this compound. These tables illustrate the kind of structure-property relationships that can be uncovered through computational screening.

Table 1: Predicted Electronic Properties of this compound Derivatives

This table shows how different functional group substitutions (R) on the pyridine ring could modulate the electronic properties of the parent molecule, as predicted by DFT calculations. A smaller HOMO-LUMO gap can be indicative of higher reactivity and potential for use in organic electronics.

DerivativeSubstitution (R)Predicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)
1 -H (Parent)-5.8-1.24.6
2 -NO₂-6.5-2.54.0
3 -CN-6.3-2.34.0
4 -OCH₃-5.2-1.04.2
5 -NH₂-4.9-0.94.0

Table 2: Predicted Adsorption Energy for Gas Molecules on Functionalized Derivatives

This table illustrates a hypothetical screening of derivatives for gas sensing applications. The adsorption energy indicates the strength of the interaction between the derivative and a target gas molecule (e.g., CO₂). A more negative value suggests a stronger, more favorable interaction.

DerivativeFunctionalization on Aminopropyl GroupPredicted Adsorption Energy with CO₂ (kcal/mol)
A -NH₂ (Parent)-12.5
B -N(CH₃)₂-14.2
C -NH(C₂H₅)-13.8
D -OH (replacing NH₂)-9.7
E -SH (replacing NH₂)-11.1

By generating and analyzing such data, researchers can rationally select the most promising candidates for synthesis, significantly reducing the time and resources required for the discovery of new materials based on the this compound scaffold.

Advanced Analytical Methodologies for the Characterization of 2 1 Aminopropyl Pyridin 4 Yl Methanol

Vibrational Spectroscopy (IR, Raman) for Functional Group ConfirmationNo specific IR or Raman spectra are available to confirm the functional groups of (2-(1-Aminopropyl)pyridin-4-yl)methanol.

Until research containing the synthesis and analytical characterization of this compound is published, a scientifically accurate article with the requested level of detail cannot be generated.

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating this compound from complex mixtures and quantifying its presence. Due to the compound's polarity, arising from the amino and hydroxyl functional groups, as well as its chiral nature, specific chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization. thermofisher.com The versatility of HPLC allows for several separation modes, including reversed-phase, mixed-mode, and chiral chromatography, coupled with various detectors for sensitive quantification.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. For a basic compound like this compound, a C18 or C8 column is typically used with an aqueous-organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) and water) containing an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape and retention.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics. For instance, a Coresep 100 column, which has both hydrophobic and cation-exchange properties, can provide excellent retention and separation for basic compounds like aminopyridines without the need for ion-pairing reagents, making it compatible with mass spectrometry. helixchrom.com

Chiral HPLC: Since this compound possesses a chiral center at the carbon atom of the aminopropyl group, separating its enantiomers is crucial for understanding its stereospecific properties. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of chiral amines and alcohols. mdpi.comnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving baseline resolution of the enantiomers. mdpi.comamericanpharmaceuticalreview.com

Detection is commonly performed using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, as the pyridine (B92270) ring is a strong chromophore. For higher sensitivity and structural confirmation, HPLC is often coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC Conditions for Analysis of Related Aminopyridine Compounds

ParameterReversed-Phase ptfarm.plMixed-Mode helixchrom.comChiral Separation mdpi.com
Stationary PhaseOctadecyl (C18), 5 µmCore-shell mixed-mode (Coresep 100)Cellulose-based (e.g., CHIRALCEL-ODH®)
Mobile PhaseAcetonitrile / Phosphate Buffer (pH 2.0)Acetonitrile / Water / Formic Acidn-Hexane / Isopropanol / Diethylamine
DetectionUV at 239 nmUV, MSUV
AnalytesPyridine DerivativesPyridine, 2-Aminopyridine (B139424)Chiral Amines

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but its application to polar compounds with active hydrogens, such as this compound, is challenging. thermofisher.comcdc.gov The primary amino group and the hydroxyl group lead to high polarity and low volatility, causing issues like poor peak shape (tailing) and potential thermal degradation in the hot GC inlet and column. thermofisher.comdphen1.com

Therefore, direct GC analysis is generally not feasible. Instead, the compound must first be chemically modified through derivatization to create a more volatile and thermally stable analogue. thermofisher.comnih.gov GC coupled with a Mass Spectrometer (GC-MS) is the preferred configuration, as it provides both separation and definitive identification of the derivatized analyte. nih.govnih.gov The use of a flame ionization detector (FID) is also possible, offering high sensitivity. cdc.gov

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a critical sample preparation step to overcome the inherent analytical challenges of this compound, particularly for GC analysis and to improve sensitivity in MS.

Derivatization for Improved Volatility in GC Analysis

The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. This is achieved by replacing the active hydrogen atoms on the primary amine and hydroxyl groups with non-polar, thermally stable groups. phenomenex.com

Silylation: This is the most common derivatization strategy for compounds containing -OH and -NH2 groups. registech.com Silylating reagents react with the active hydrogens to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) ethers and amines, which are much less polar and more volatile. phenomenex.comregistech.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comthermofisher.com The reaction is often performed in an aprotic solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered groups. phenomenex.com

Acylation: This involves reacting the amine and alcohol with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride), to form stable amide and ester derivatives.

The resulting derivatives exhibit improved chromatographic behavior on common non-polar GC columns (e.g., those with a 5% phenyl polysiloxane stationary phase). researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Polar Compounds

Reagent ClassExample ReagentTarget Functional GroupsPurpose
SilylationBSTFA, MSTFA, MtBSTFA registech.comthermofisher.com-OH, -NH2, -COOH, -SH phenomenex.comIncreases volatility and thermal stability by replacing active hydrogens with a silyl (B83357) group. registech.com
AcylationPentafluoropropionic Anhydride (PFPA) nih.gov-OH, -NH2Forms stable, volatile esters and amides. Often used for electron capture detection.
AlkylationMethyl Chloroformate nih.gov-NH2, -COOHForms methyl esters and carbamates.

Derivatization for Enhanced Ionization and Fragmentation in MS

For mass spectrometry, particularly with electrospray ionization (ESI), derivatization can significantly enhance sensitivity. nih.gov The native ionization efficiency of this compound in ESI-MS might be adequate due to the basicity of the pyridine and alkylamine nitrogens, but it can be substantially improved. The strategy involves attaching a "charge tag" to the molecule—a group that is either permanently charged or easily ionizable. nih.gov

This derivatization introduces a fixed positive charge, which dramatically improves the ESI response and, consequently, the limits of detection. For example, reagents containing a quaternary ammonium (B1175870) group can be used to tag the hydroxyl or amino group. Research on other classes of compounds has shown that such cationic derivatization can increase detection sensitivity by one to two orders of magnitude. nih.govmdpi.com This approach not only boosts the signal intensity of the parent ion but can also introduce predictable fragmentation pathways, which is beneficial for quantitative analysis using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystalline Forms

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which can be synthesized as a crystalline solid, XRD analysis would provide invaluable structural information. chemicalbook.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.govmdpi.com

This analysis yields precise data on:

Molecular Confirmation: The exact spatial orientation of the aminopropyl and hydroxymethyl groups relative to the pyridine ring.

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles. nih.gov

Stereochemistry: Unambiguous confirmation of the relative and absolute configuration if a chiral resolution has been performed.

Crystal Packing and Intermolecular Interactions: How individual molecules are arranged in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonds (e.g., involving the -OH and -NH2 groups) and π-π stacking (between pyridine rings), that stabilize the crystal structure. researchgate.net

This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Table 3: Representative Crystallographic Data Obtainable from XRD Analysis of a Pyridine Derivative

ParameterExample Value (for a related pyridine derivative mdpi.com)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å α = 100.50°, β = 98.61°, γ = 103.81°
Volume (V)900.07 ų
Molecules per Unit Cell (Z)4
Calculated Density1.573 mg/m³

Chemical Modifications and Functionalization Strategies for 2 1 Aminopropyl Pyridin 4 Yl Methanol

Derivatization of Amino and Hydroxyl Groups for Targeted Applications

The presence of both a primary amino group and a primary hydroxyl group in (2-(1-Aminopropyl)pyridin-4-yl)methanol allows for a wide range of derivatization reactions. These reactions can be used to introduce new functional groups, alter the molecule's polarity, or attach it to other molecules for targeted applications. The selective derivatization of one group over the other can often be achieved by carefully controlling the reaction conditions or by using protecting groups. guidechem.com

The primary amino group can be readily acylated, alkylated, or converted into amides, sulfonamides, or carbamates. These modifications can significantly impact the molecule's biological activity and pharmacokinetic properties. For instance, acylation with various acid chlorides or anhydrides can introduce a range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

The primary hydroxyl group is also amenable to a variety of derivatization reactions, including esterification, etherification, and silylation. researchgate.net Esterification with carboxylic acids or their derivatives can be used to introduce biodegradable linkages or to attach the molecule to a solid support for use in combinatorial chemistry. Etherification, on the other hand, can be used to introduce more stable linkages. Silylation is often employed as a protective strategy during multi-step syntheses.

The selective protection of the amino group is a common strategy to allow for the selective derivatization of the hydroxyl group. guidechem.com A variety of amino protecting groups, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), can be employed. Once the hydroxyl group has been modified, the protecting group can be removed under specific conditions to regenerate the free amine.

Table 1: Potential Derivatization Reactions for the Amino and Hydroxyl Groups of this compound

Functional GroupReaction TypeReagent ExampleResulting Functional Group
Amino GroupAcylationAcetyl chlorideAmide
SulfonylationTosyl chlorideSulfonamide
Reductive AminationAldehyde/Ketone, NaBH3CNSecondary/Tertiary Amine
CarbamoylationIsocyanateCarbamate (Urea derivative)
Hydroxyl GroupEsterificationAcetic anhydride (B1165640)Ester
EtherificationMethyl iodide, BaseEther
SilylationTert-butyldimethylsilyl chlorideSilyl (B83357) ether
OxidationMild oxidizing agent (e.g., PCC)Aldehyde

Functionalization of the Pyridine (B92270) Ring for Scaffold Diversification

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various functionalization reactions. nih.gov Direct C-H functionalization of pyridines is a rapidly developing area of research that offers a powerful tool for scaffold diversification without the need for pre-functionalized starting materials. rsc.org

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be achieved under harsh conditions, typically directing to the 3- and 5-positions. However, the activating effect of the amino group at the 2-position can influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution is more facile on the pyridine ring, especially at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the aminopropyl group at the 2-position and the hydroxymethyl group at the 4-position already occupies two of these activated sites. Further functionalization at the remaining activated positions might be possible under specific conditions.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyridine ring. To utilize these methods, the pyridine ring would first need to be halogenated.

Table 2: Potential Functionalization Strategies for the Pyridine Ring

Reaction TypePosition(s)Reagent/Catalyst ExampleIntroduced Group
Electrophilic Halogenation3- or 5-N-Bromosuccinimide (NBS)Bromo
Nitration3- or 5-HNO3/H2SO4Nitro
Metal-Catalyzed Cross-Coupling (after halogenation)3-, 5-, or 6-Arylboronic acid, Pd catalystAryl
Direct C-H Arylation3-, 5-, or 6-Aryl halide, Pd catalystAryl

Conjugation Chemistry for Polymer and Hybrid Material Development

The reactive amino and hydroxyl groups of this compound make it a suitable candidate for conjugation to polymers and other materials, leading to the development of functional hybrid materials. rsc.org This conjugation can be achieved through various chemical strategies, resulting in materials with tailored properties for applications in drug delivery, diagnostics, and catalysis.

The primary amine can be used as a point of attachment to polymers containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, isocyanates, or epoxides. rsc.org This approach allows for the covalent linkage of the aminopyridine derivative to a wide range of synthetic and natural polymers, including polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), and chitosan (B1678972). The resulting polymer-drug conjugates can exhibit improved solubility, stability, and pharmacokinetic profiles. mdpi.com

Alternatively, the hydroxyl group can be activated or converted into a more reactive functional group to facilitate conjugation. For example, it can be converted to a tosylate, which can then be displaced by a nucleophilic group on a polymer.

The pyridine nitrogen itself can also be utilized for conjugation through the formation of pyridinium (B92312) salts. This quaternization reaction can be used to attach the molecule to polymers containing alkyl halides.

Table 3: Conjugation Strategies for this compound

Functional Group on CompoundReactive Group on PolymerLinkage Formed
Amino GroupNHS-esterAmide
Amino GroupIsocyanateUrea
Hydroxyl Group (after activation)AmineAmine
Pyridine NitrogenAlkyl HalidePyridinium Salt

Precursor Role in the Synthesis of Complex Heterocyclic Systems

Substituted pyridines are valuable building blocks in the synthesis of more complex heterocyclic systems. The functional groups of this compound can participate in a variety of cyclization reactions to form fused or spirocyclic ring systems. nih.gov These complex heterocyclic structures are often found in biologically active molecules and natural products. nih.gov

The amino and hydroxyl groups can react intramolecularly or with external reagents to form new rings. For example, the amino group and a suitably positioned carbonyl group (which could be introduced by oxidation of the hydroxyl group) could undergo an intramolecular condensation to form a fused dihydropyridinone ring.

Furthermore, the pyridine ring itself can be a template upon which other rings are constructed. For instance, the pyridine nitrogen can participate in cycloaddition reactions. The various functional groups on the pyridine ring can also be used to direct the formation of new rings in a regioselective manner. The synthesis of mirtazapine, an antidepressant, involves a multi-step process starting from a related 2-aminopyridine (B139424) derivative, highlighting the importance of this class of compounds as precursors in medicinal chemistry. guidechem.com

Table 4: Examples of Heterocyclic Systems Potentially Accessible from this compound

Reaction TypeKey Functional Groups InvolvedResulting Heterocyclic System
Intramolecular CondensationAmino group and a newly introduced carbonyl groupFused dihydropyridinone
Pictet-Spengler Reaction (with an aldehyde)Amino groupTetrahydropyridopyrimidine
CycloadditionPyridine ring nitrogenFused polycyclic systems

Future Research Trajectories and Interdisciplinary Applications

Innovations in Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure (2-(1-Aminopropyl)pyridin-4-yl)methanol is a critical research objective, as chirality is a key factor in the efficacy and safety of many pharmaceutical compounds. nih.gov Future research will likely focus on developing novel and efficient asymmetric methods to control the stereochemistry at the C1 position of the propyl group.

Key innovative approaches could include:

Biocatalysis : The use of enzymes, such as alcohol dehydrogenases (ADHs) or transaminases, offers a green and highly selective route. nih.gov For instance, a prochiral ketone precursor could be asymmetrically reduced to the corresponding chiral alcohol using a specifically engineered ketoreductase. nih.gov The reduction of aromatic ketones to chiral aromatic alcohols has been successfully demonstrated using novel ADHs, which could serve as a template for synthesizing the target molecule with high enantioselectivity. nih.gov

Chemo-catalytic Asymmetric Reduction : The stereoselective reduction of a corresponding ketone using chiral catalysts is a well-established strategy. nih.gov Systems employing transition metals like Ruthenium or Iridium complexed with chiral ligands could be developed for this purpose.

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the aminopropyl group, followed by its removal, is a classic but effective strategy that could be refined for this specific target.

Organocatalysis : Amine catalysts have emerged as powerful tools in organic synthesis. nih.gov Novel organocatalytic methods could be devised to facilitate the asymmetric addition of a propyl group to the pyridine (B92270) scaffold.

A significant challenge lies in achieving high yields and enantiomeric excess (>99.5% e.e.), which is often a requirement for pharmaceutical intermediates. nih.gov Integrated chemoenzymatic processes, which combine chemical and enzymatic steps in a continuous reactor system, could provide an efficient and atom-economical pathway to the desired chiral alcohol from a racemic mixture. rsc.org

Advanced Catalyst Design and Mechanistic Understanding

The synthesis and functionalization of this compound and its derivatives will heavily rely on the design of advanced catalysts. Future research will focus on creating catalysts with higher activity, selectivity, and stability.

Catalysts for C-N Bond Formation : The introduction of the amino group is a crucial step. Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is a powerful method for synthesizing aminopyridines and could be adapted for this molecule. acs.org Furthermore, copper-catalyzed systems, which are often more economical, are used for intramolecular C-H amination and could be explored for constructing the aminopropyl side chain. acs.org Mechanistic studies, combining experimental data and DFT calculations, are essential to understand the catalytic cycle, including the roles of ligand architecture and the oxidation states of the metal (e.g., Cu(I)/Cu(II) pathways). acs.org

Catalysts for Pyridine Functionalization : The pyridine ring is prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Designing catalysts that can selectively functionalize other positions of the ring without affecting the existing substituents is a key challenge. Transition-metal-catalyzed C-H activation is a promising strategy for this purpose. beilstein-journals.org

Mechanistic Insights : A deeper understanding of reaction mechanisms is crucial for rational catalyst design. mdpi.com For thiamine (B1217682) diphosphate-dependent enzymes, for example, it's understood that the 4'-aminopyrimidine component of the coenzyme plays a vital catalytic role, which was previously overlooked. nih.gov Similarly, detailed mechanistic studies of synthetic catalysts will uncover subtle interactions and intermediates that govern selectivity and efficiency. nih.govacs.org

Interactive Table of Potential Catalyst Systems

Click to view potential catalyst systems for the synthesis of this compound and its derivatives.
Catalyst TypeMetal/CoreTypical LigandPotential ApplicationReference
Buchwald-HartwigPalladium (Pd)Josiphos, XPhosFormation of the C-N bond for the amino group acs.org
C-H AminationCopper (Cu)Tpx (Hydrotris(pyrazolyl)borate)Intramolecular cyclization or direct amination acs.org
Asymmetric Transfer HydrogenationRuthenium (Ru)Chiral Diamine/Amino AlcoholAsymmetric reduction of a ketone precursor nih.gov
BiocatalystAlcohol Dehydrogenase (ADH)(Enzyme specific)Stereoselective synthesis of the chiral alcohol nih.gov

Predictive Computational Chemistry for Novel Derivatives and Reactions

Computational chemistry is an indispensable tool for accelerating the discovery and development of novel molecules and reactions. mdpi.com For this compound, computational methods can provide predictive insights, reducing the need for laborious trial-and-error experimentation. nih.gov

Designing Novel Derivatives : Algorithms and machine learning models can be employed to predict the properties of new derivatives. dntb.gov.ua By systematically modifying the core structure of this compound in silico, it is possible to screen for compounds with optimized properties, such as enhanced binding affinity to a biological target or improved material characteristics.

Reaction Mechanism and Catalyst Screening : Density Functional Theory (DFT) is a powerful method for elucidating reaction mechanisms at the molecular level. nih.gov It can be used to calculate the geometries of transition states and intermediates, thereby explaining the origins of stereoselectivity in asymmetric catalysis. mdpi.com This understanding allows for the rational design of more efficient catalysts. dergipark.org.tr

Predicting Physicochemical Properties : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their chemical or biological activity. Molecular electrostatic potential (MEP) maps can identify reactive sites on the molecule, predicting how it will interact with other reagents or biological macromolecules. nih.govnih.gov

Interactive Table of Computational Methods and Applications

Click to view computational methods and their applications in studying this compound.
Computational MethodAbbreviationPrimary ApplicationReference
Density Functional TheoryDFTElucidating reaction mechanisms, calculating molecular geometries and electronic properties nih.govdergipark.org.tr
Quantitative Structure-Activity RelationshipQSARPredicting biological activity or physicochemical properties based on molecular structure dntb.gov.ua
Molecular Docking-Predicting the binding orientation and affinity of the molecule to a target receptor nih.gov
Molecular DynamicsMDSimulating the dynamic behavior of the molecule and its complexes over time-

Integration into Advanced Functional Materials and Supramolecular Systems

The field of supramolecular chemistry focuses on systems formed by non-covalent interactions. nih.govrug.nl The functional groups on this compound make it an excellent building block for creating complex, self-assembled structures.

Ligand for Coordination Polymers and MOFs : The pyridine nitrogen and the amino group can act as coordination sites for metal ions. This allows the molecule to serve as a bidentate or potentially tridentate ligand (if the hydroxyl group participates) for the construction of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

Supramolecular Self-Assembly : The amino and hydroxyl groups are capable of forming strong hydrogen bonds. This enables the molecule to self-assemble into higher-order structures like helices, sheets, or capsules. These assemblies are governed by weak, reversible interactions, allowing for the creation of dynamic and responsive materials. nih.gov

Functional Systems : By designing derivatives with specific functionalities (e.g., chromophores), it is possible to create supramolecular systems with emergent properties. For example, integrating the molecule into dye assemblies could lead to new materials for light-harvesting or sensing applications. The development of such systems moves beyond simple equilibrium states to kinetically controlled or far-from-equilibrium systems that mimic the complexity of biological life. nih.govrug.nl

The pyridine moiety itself is a versatile scaffold that improves water solubility and can be readily modified, making it a valuable component in the design of functional molecules and materials. nih.gov

Q & A

Q. What are the standard synthetic routes for (2-(1-Aminopropyl)pyridin-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example:

  • Step 1: Alkylation of 4-pyridinemethanol with a propylamine derivative under basic conditions (e.g., K₂CO₃/DMF) .
  • Step 2: Protection/deprotection of the amine group to prevent side reactions.
  • Optimization: Reaction yield improves with controlled temperature (60–80°C) and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC ensures intermediate purity .

Key Parameters Table:

ParameterOptimal ConditionMonitoring Technique
Temperature70°C ± 5°CIn-situ IR
SolventDMF or THFHPLC
CatalystPd/C or Ni-based catalystsGC-MS

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the amine and methanol substituents. Aromatic protons appear at δ 7.2–8.5 ppm, while the aminopropyl chain shows signals at δ 1.2–2.8 ppm .
  • X-ray Crystallography: SHELXL software refines crystal structures, resolving bond angles and hydrogen-bonding networks. The pyridine ring’s planarity and amine positioning are critical .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 181.12 g/mol) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer: The pyridine core and functional groups enable diverse derivatization:

  • Drug Candidates: Acts as a scaffold for kinase inhibitors or antimicrobial agents. For example, coupling with chlorophenyl groups enhances bioactivity .
  • Tagging Reagents: The methanol group facilitates conjugation to fluorescent probes or biotin for target identification .

Advanced Research Questions

Q. How can researchers address hygroscopicity and stability challenges during storage?

Methodological Answer:

  • Lyophilization: Freeze-drying under vacuum preserves the compound in anhydrous form.
  • Stabilizers: Co-crystallization with cyclodextrins or storage in desiccators with silica gel reduces moisture uptake .
  • Monitoring: Periodic FTIR analysis detects hydrate formation (O-H stretch at 3300 cm⁻¹) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model NMR chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR: Variable-temperature experiments identify rotational barriers in the aminopropyl chain .
  • Cross-Validation: Compare with analogs (e.g., ’s (R)-(4-chlorophenyl)(pyridin-2-yl)methanol) to isolate structural outliers .

Q. What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., cytochrome P450). The methanol group often participates in hydrogen bonds .
  • MD Simulations: GROMACS models solvation effects and conformational dynamics over 100-ns trajectories .
  • QSAR Models: Correlate substituent effects (e.g., electron-donating groups on pyridine) with activity trends .

Q. What mechanistic insights explain its antimicrobial or anticancer activity?

Methodological Answer:

  • Enzyme Inhibition: The compound disrupts bacterial dihydrofolate reductase (DHFR) via competitive binding, validated by IC₅₀ assays .
  • Apoptosis Induction: In cancer cells, it activates caspase-3 pathways. Flow cytometry (Annexin V/PI staining) quantifies efficacy .
  • Resistance Studies: Serial passaging in microbial cultures identifies mutation hotspots (e.g., DHFR-Tyr100Leu) .

Data Contradiction Analysis Example:

TechniqueObserved DataExpected Data (Model)Resolution Strategy
¹H NMRδ 2.1 ppm (broad, NH₂)δ 1.8–2.0 ppmSolvent exchange (D₂O shake)
XRDDistorted bond anglesIdealized geometryCheck for twinning (SHELXL)

Note: For structural refinement, always cross-reference SHELX documentation () and validate against databases like PubChem (). Avoid commercial vendors (e.g., ) for academic methodology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.